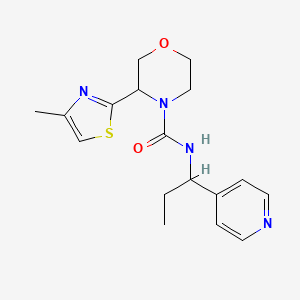![molecular formula C13H17N3O2S2 B7633242 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)
4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for future research in a number of different fields.
作用机制
The mechanism of action of 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine is not fully understood, but it is believed to involve modulation of the activity of certain neurotransmitters in the brain, including GABA and glutamate.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine has a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been found to have antioxidant and neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine in lab experiments is its potent analgesic and anticonvulsant effects. This makes it a useful tool for studying the mechanisms underlying pain and epilepsy.
One limitation of using this compound in lab experiments is its relatively complex synthesis process, which may make it difficult to obtain in large quantities.
未来方向
There are a number of potential future directions for research on 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine. Some possible areas of focus include:
1. Further studies on the mechanisms underlying the analgesic and anticonvulsant effects of this compound.
2. Development of new treatments for chronic pain and epilepsy based on the properties of this compound.
3. Investigation of the antioxidant and neuroprotective effects of this compound, with a focus on potential applications in the treatment of neurodegenerative diseases.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound, with a focus on optimizing dosing regimens for potential clinical use.
5. Exploration of the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine involves a multi-step process that begins with the reaction of thiophene-2-carboxylic acid with thionyl chloride to form 2-chlorothiophene. This compound is then reacted with sodium azide to form 2-azidothiophene, which is subsequently reacted with ethylene glycol to form 2-(2-hydroxyethoxy)thiophene.
The next step in the synthesis process involves the reaction of 2-(2-hydroxyethoxy)thiophene with 1,2-dibromoethane to form 4-(2-bromoethyl)thiophene. This compound is then reacted with sodium azide to form 4-(2-azidoethyl)thiophene, which is subsequently reacted with morpholine to form 4-[2-(morpholin-4-yl)ethyl]thiophene.
Finally, the synthesis of 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine is completed by reacting 4-[2-(morpholin-4-yl)ethyl]thiophene with 3-mercapto-5-(2-methyl-2-propanyl)-1,2,4-oxadiazole in the presence of a palladium catalyst.
科学研究应用
The potential applications of 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine in scientific research are numerous. This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties.
One potential application of this compound is in the development of new treatments for chronic pain. Studies have shown that 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine has potent analgesic effects, making it a promising candidate for further research in this area.
Another potential application of this compound is in the treatment of epilepsy. Studies have shown that 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine has anticonvulsant properties, making it a potential candidate for the development of new anti-epileptic drugs.
属性
IUPAC Name |
4-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-2-11(20-8-1)13-14-12(18-15-13)10-19-9-5-16-3-6-17-7-4-16/h1-2,8H,3-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMLMZUZBBBGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633165.png)
![4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide](/img/structure/B7633166.png)

![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(1-prop-2-enylpiperidin-4-yl)urea](/img/structure/B7633191.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(2-methoxycyclopentyl)urea](/img/structure/B7633197.png)


![1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633220.png)

![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)